4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
説明
The compound 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a trisubstituted pyrimidine derivative featuring a morpholine ring, a piperazine linker, and a cyclobutyl-substituted pyrimidine core. The cyclobutyl group enhances steric bulk and modulates lipophilicity, while the morpholine and piperazine moieties improve solubility and binding interactions with biological targets.
特性
IUPAC Name |
4-[4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O/c1-16-13-20(25-21(24-16)28-9-11-29-12-10-28)27-7-5-26(6-8-27)19-14-18(22-15-23-19)17-3-2-4-17/h13-15,17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZADNKVQGKMYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine moieties. Key steps include:
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Substitution: Introduction of the cyclobutyl group via nucleophilic substitution.
Coupling: Attachment of the piperazine and morpholine rings through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structural motifs allow it to interact with biological targets such as enzymes and receptors.
Case Studies:
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar pyrimidine derivatives can act as inhibitors of protein kinases, which are crucial in cancer progression.
- Neuropharmacology : The piperazine moiety is known for its affinity towards serotonin receptors, making it a candidate for developing treatments for depression and anxiety disorders. Preliminary studies indicate that modifications to the structure can enhance receptor binding affinity and selectivity.
Biological Research
The compound serves as a useful tool in biological assays to study receptor-ligand interactions. Its ability to bind selectively to certain receptors allows researchers to explore its effects on cellular signaling.
Case Studies:
- Receptor Binding Studies : Investigations have been conducted to assess how this compound interacts with dopamine and serotonin receptors, providing insights into its potential psychoactive effects.
- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound, revealing significant data on its efficacy and safety profiles.
Material Science
Beyond biological applications, this compound is also being explored for its role in developing new materials. Its unique chemical structure can be utilized in synthesizing polymers or other materials with specific properties.
Case Studies:
- Polymer Synthesis : The incorporation of the morpholine and pyrimidine units into polymer backbones has shown promise in creating materials with enhanced mechanical properties and thermal stability.
作用機序
The mechanism of action of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyrimidine core, linker groups, or heterocyclic systems. Below is a comparative analysis:
Key Findings from Comparative Studies
Core Structure Impact: Pyrimidine vs. Thienopyrimidine: Pyrimidine-based compounds (e.g., Target, Compound 77) are often optimized for antimalarial activity, while thienopyrimidine derivatives (e.g., ) are prioritized in oncology due to their planar structure enhancing kinase binding . Cyclobutyl vs.
Substituent Effects :
- Piperazine Linkers : Methylsulfonyl-piperazine groups (e.g., ) enhance solubility and introduce hydrogen-bonding interactions, critical for target affinity. In contrast, unmodified piperazine (Target) may prioritize flexibility .
- Morpholine : Ubiquitous across analogs, morpholine improves solubility and serves as a hydrogen-bond acceptor, stabilizing protein-ligand interactions .
Synthetic Routes: The Target compound likely follows a Suzuki-Miyaura coupling protocol similar to Compound 77 , whereas thienopyrimidine derivatives require multi-step functionalization of bromomethyl intermediates (e.g., ).
生物活性
The compound 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a novel morpholine derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.36 g/mol. The structure features a morpholine ring linked to a pyrimidine derivative, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of morpholine and piperazine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds displayed cytotoxic effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, with IC50 values indicating strong antiproliferative activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Inhibitors targeting AChE are crucial in treating Alzheimer's disease. Preliminary data suggest that morpholine derivatives can effectively inhibit AChE activity.
- Cyclooxygenase (COX) : Some derivatives have shown dual inhibition of COX-1 and COX-2 enzymes, which are involved in inflammatory processes. This suggests potential applications in anti-inflammatory therapies .
Case Studies
- In Vitro Studies : A study involving various morpholine derivatives revealed that compounds with structural similarities to our target compound exhibited significant cytotoxicity against cancer cell lines. The most promising derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating higher efficacy .
- Animal Models : In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic potential of similar compounds. These studies indicated that certain morpholine derivatives could reduce tumor size significantly when administered at optimal dosages .
The biological activity of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is attributed to its ability to interact with specific biological targets:
- Dopamine D3 Receptor Modulation : Compounds similar to this morpholine derivative have been identified as selective ligands for dopamine D3 receptors, which play a role in various CNS disorders including schizophrenia and depression .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Data Summary
| Biological Activity | Effect | IC50 Values |
|---|---|---|
| Anticancer (MCF-7, SW480, A549) | Cytotoxicity | Varies (lower than standard) |
| AChE Inhibition | Potential Alzheimer's treatment | Not specified |
| COX Inhibition | Anti-inflammatory | Not specified |
Q & A
Basic: What are the recommended synthetic routes for 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine, and how do they compare in yield and scalability?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine-Pyrimidine Coupling : Reacting 6-cyclobutylpyrimidin-4-amine with a substituted piperazine under reflux in ethanol or THF, as described in analogous pyrimidine-piperazine syntheses (e.g., 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine synthesis via nitro-group reduction and amine coupling) .
- Morpholine Integration : Introducing the morpholine moiety via a Mannich-type reaction using formaldehyde and morpholine, similar to methods for 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
